1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine typically involves a multi-step process. One common synthetic route includes:
Etherification: The initial step involves the etherification of a suitable precursor to introduce the pyrrolo[2,1-c][1,2,4]triazole moiety.
Hydrazonation: This step involves the formation of a hydrazone intermediate through the reaction of the etherified product with hydrazine.
Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrrolo[2,1-c][1,2,4]triazole ring.
Reduction: Finally, the compound is reduced to yield the desired product with an overall yield of approximately 39%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Industrial Applications: The compound’s unique structure makes it a candidate for various industrial processes, although specific applications are still under investigation.
Mechanism of Action
The mechanism of action of 1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, serving as a type III inhibitor. This binding effectively inhibits necroptosis, a form of programmed cell death, thereby mitigating necroptosis-related diseases .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibitory activity and share structural similarities with the compound .
(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate): This compound is structurally similar and is used in various chemical reactions.
Uniqueness
1-((6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-5-methyl-1H-pyrazol-3-amine stands out due to its dual ring structure, combining both pyrrolo[2,1-c][1,2,4]triazole and pyrazole rings. This unique structure contributes to its specific binding affinity and inhibitory activity against RIPK1, making it a promising candidate for further research and development in medicinal chemistry and related fields.
Properties
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-7-5-8(11)14-16(7)6-10-13-12-9-3-2-4-15(9)10/h5H,2-4,6H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWGACEOVGRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C3N2CCC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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